molecular formula C21H19N5O2S B2585009 1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872694-57-0

1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2585009
CAS No.: 872694-57-0
M. Wt: 405.48
InChI Key: HWUGTCPNRVIRDD-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core diazino[4,5-d]pyrimidine structure, followed by the introduction of the methyl, phenyl, and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include methyl iodide, phenylboronic acid, and pyridine derivatives. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)

    Substitution: Halogens (Cl2, Br2), alkylating agents (CH3I), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe or inhibitor. It can interact with specific enzymes or receptors, providing insights into biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-7-(4-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-4-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 1,3-dimethyl-7-(4-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-7-(4-methylphenyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-13-6-8-15(9-7-13)17-23-18-16(20(27)26(3)21(28)25(18)2)19(24-17)29-12-14-5-4-10-22-11-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUGTCPNRVIRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC4=CN=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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